molecular formula C14H25NO10 B569146 2-Acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-D-glucopyranose CAS No. 76211-71-7

2-Acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-D-glucopyranose

Cat. No.: B569146
CAS No.: 76211-71-7
M. Wt: 367.351
InChI Key: YSVYPLBRZMVZJE-SFHUXEFOSA-N
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Description

2-Acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-D-glucopyranose is a complex carbohydrate derivative that has garnered significant interest in the fields of biomedicine and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-D-glucopyranose typically involves the glycosylation of a glucopyranoside derivative with a fucopyranosyl donor. One common method includes the use of benzyl-protected intermediates, which are subjected to glycosylation reactions under specific conditions to achieve the desired product . The reaction conditions often involve the use of catalysts and solvents that promote the formation of the glycosidic bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-D-glucopyranose can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as periodate, leading to the cleavage of vicinal diols.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride, which reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group, where nucleophiles replace the acetyl group.

Common Reagents and Conditions

Common reagents used in these reactions include periodate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

2-Acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-D-glucopyranose has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.

    Biology: The compound is employed in the study of cell surface glycoproteins and their roles in cell signaling and recognition.

    Medicine: It has potential therapeutic applications in the treatment of cancer and inflammatory diseases due to its bioactive properties.

    Industry: The compound is used in the development of diagnostic tools and assays for detecting glycosidase activity.

Mechanism of Action

The mechanism by which 2-Acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-D-glucopyranose exerts its effects involves its interaction with specific molecular targets and pathways. It can bind to glycoproteins on cell surfaces, influencing cell signaling pathways and modulating immune responses. The compound’s structure allows it to mimic natural substrates, thereby inhibiting or enhancing the activity of enzymes involved in carbohydrate metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-Methylumbelliferyl 2-acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-b-D-glucopyranoside: This compound is used in similar applications, particularly in the detection and measurement of glycosidase activity.

    4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-b-D-glucopyranoside: Another related compound with applications in biomedicine for studying disease mechanisms.

Uniqueness

2-Acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-D-glucopyranose is unique due to its specific glycosidic linkage and the presence of both acetamido and fucopyranosyl groups. This structure imparts distinct bioactive properties, making it a valuable tool in various research and therapeutic applications.

Properties

IUPAC Name

N-[(3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO10/c1-4-8(18)10(20)11(21)14(23-4)25-12-6(3-16)24-13(22)7(9(12)19)15-5(2)17/h4,6-14,16,18-22H,3H2,1-2H3,(H,15,17)/t4-,6+,7+,8+,9+,10+,11-,12+,13?,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVYPLBRZMVZJE-SFHUXEFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-D-glucopyranose
Reactant of Route 2
Reactant of Route 2
2-Acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-D-glucopyranose
Reactant of Route 3
2-Acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-D-glucopyranose
Reactant of Route 4
2-Acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-D-glucopyranose
Reactant of Route 5
Reactant of Route 5
2-Acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-D-glucopyranose
Reactant of Route 6
2-Acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-D-glucopyranose

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